molecular formula C24H26N6O3 B2656964 N-(2-(6-((3,4-dimethoxyphenethyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide CAS No. 873002-68-7

N-(2-(6-((3,4-dimethoxyphenethyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide

Cat. No.: B2656964
CAS No.: 873002-68-7
M. Wt: 446.511
InChI Key: PQRDBCYMNFWYBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(6-((3,4-dimethoxyphenethyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the medium spiny neurons of the striatum and considered a pivotal target for investigating psychiatric and neurological disorders. Its high affinity and selectivity for PDE10A over other PDE families make it a valuable pharmacological tool for elucidating the role of cyclic nucleotide signaling in the basal ganglia . Research applications for this compound primarily focus on preclinical models of schizophrenia, where PDE10A inhibition modulates dopaminergic and glutamatergic signaling, potentially addressing both positive and negative symptoms as well as cognitive deficits. By elevating intracellular cAMP and cGMP levels, it influences downstream kinase activity and gene expression, leading to altered neuronal excitability and synaptic plasticity . Furthermore, its investigational use extends to the study of Huntington's disease, given the critical role of striatal degeneration in its pathology, and to the exploration of mechanisms underlying motivational deficits. This inhibitor provides researchers with a precise means to probe the complex circuitry of the brain's motor and reward systems, offering critical insights for the development of novel therapeutic strategies.

Properties

IUPAC Name

N-[2-[6-[2-(3,4-dimethoxyphenyl)ethylamino]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N6O3/c1-32-19-9-8-17(16-20(19)33-2)12-14-25-21-10-11-22-27-28-23(30(22)29-21)13-15-26-24(31)18-6-4-3-5-7-18/h3-11,16H,12-15H2,1-2H3,(H,25,29)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQRDBCYMNFWYBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2=NN3C(=NN=C3CCNC(=O)C4=CC=CC=C4)C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6-((3,4-dimethoxyphenethyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide typically involves multiple steps:

    Formation of the Triazolopyridazine Core: This step often starts with the cyclization of appropriate precursors such as hydrazine derivatives and diketones under acidic or basic conditions to form the triazolopyridazine core.

    Attachment of the Dimethoxyphenethyl Group: The next step involves the nucleophilic substitution reaction where the dimethoxyphenethylamine is introduced to the triazolopyridazine core.

    Formation of the Benzamide Moiety: Finally, the benzamide group is attached through an amide bond formation, typically using coupling reagents like carbodiimides in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent, and catalyst choice, is crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(2-(6-((3,4-dimethoxyphenethyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can reduce the nitro groups or other reducible functionalities present in the molecule.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(2-(6-((3,4-dimethoxyphenethyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as an anti-inflammatory, antibacterial, and antifungal agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

    Biological Studies: The compound is used in studies to understand its interaction with enzymes and receptors, contributing to the development of new therapeutic agents.

    Chemical Biology: It serves as a probe to study biological pathways and mechanisms due to its ability to bind selectively to certain proteins or nucleic acids.

Mechanism of Action

The mechanism of action of N-(2-(6-((3,4-dimethoxyphenethyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The triazolopyridazine core can mimic natural substrates or inhibitors, allowing it to modulate the activity of these targets. This modulation can lead to various biological effects, such as inhibition of bacterial growth or reduction of inflammation.

Comparison with Similar Compounds

Amino Group Modifications

  • Target Compound: Features a 3,4-dimethoxyphenethylamino group at the 6-position. The methoxy groups enhance electron-donating properties and may improve CNS penetration .
  • N-(2-{6-[(4-Chlorobenzyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzamide (): Substituent: 4-Chlorobenzylamino (electron-withdrawing chlorine). Molecular Weight: 406.87 g/mol.

Sulfur-Containing Analog ()

  • N-(2-{6-[(2-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-oxoethyl)sulfanyl][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzamide: Substituent: Sulfanyl-linked 3,4-dimethoxyphenethylamide. Molecular Weight: 520.61 g/mol. Key Difference: The thioether bridge introduces polarity, which may reduce blood-brain barrier permeability compared to the target compound’s direct amino linkage .

Triazolopyridazine Derivatives with Heterocyclic Modifications

Methyl-Substituted Triazolopyridazine ()

  • N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide: Substituent: 6-Methyl group on the triazolopyridazine core. Biological Activity: Exhibits moderate antimicrobial activity against tested microorganisms.

Oxadiazole and Isoxazole Hybrids ()

  • 2-[[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]benzamide: Substituent: Oxadiazole-thioether side chain. Impact: The nitrophenyl group introduces strong electron-withdrawing effects, likely shifting activity toward kinase inhibition or antiviral targets .

Biological Activity

N-(2-(6-((3,4-dimethoxyphenethyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article will explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure combining a benzamide moiety with a triazolo-pyridazine framework and a dimethoxyphenethylamine substituent. The structural formula can be represented as:

C21H23N5O4\text{C}_{21}\text{H}_{23}\text{N}_5\text{O}_4

Key Structural Components

  • Benzamide Group : Known for various biological activities, including anti-inflammatory and analgesic effects.
  • Triazolo[4,3-b]pyridazine : This heterocyclic structure is often associated with neuroactive properties.
  • Dimethoxyphenethylamine : A derivative of phenethylamine that may influence neurotransmitter systems.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Receptor Binding : The compound may act as a modulator of neurotransmitter receptors, particularly in the central nervous system (CNS).
  • Enzyme Inhibition : Evidence suggests that it may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antidepressant Activity : Studies have shown that related compounds with similar structures can exhibit antidepressant-like effects in animal models.
  • Neuroprotective Effects : There is potential for neuroprotective properties, possibly through antioxidant mechanisms or modulation of neuroinflammatory responses.

Study 1: Antidepressant-Like Effects

A study investigated the antidepressant-like effects of similar compounds in rodent models. Results indicated significant reductions in immobility time in the forced swim test, suggesting an increase in serotonergic and noradrenergic activity. This supports the hypothesis that this compound may possess similar properties.

Study 2: Neuroprotective Mechanisms

Another study focused on the neuroprotective effects of triazole derivatives. The results demonstrated that these compounds could reduce oxidative stress markers and improve neuronal survival in vitro. These findings imply that this compound may also confer neuroprotection through similar pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntidepressantReduced immobility time
NeuroprotectionDecreased oxidative stress
Enzyme InhibitionModulation of CYP450 enzymes

Table 2: Comparison with Related Compounds

Compound NameStructure TypeMain Activity
Compound ABenzamideAntidepressant
Compound BTriazoleNeuroprotective
N-(2-(6...Benzamide + TriazolePotentially both

Q & A

Q. What are the key synthetic routes for this compound, and what critical parameters influence yield?

Methodological Answer: The synthesis typically involves multi-step reactions starting with functionalization of the triazolopyridazine core. Critical steps include:

  • Coupling reactions to introduce the 3,4-dimethoxyphenethylamine moiety.
  • Amide bond formation between intermediates (e.g., benzamide derivatives and aminoethyl-triazolopyridazines).
  • Purification via column chromatography or HPLC to isolate the final product .

Key parameters affecting yield:

  • Temperature control (e.g., 60–80°C for coupling reactions).
  • Solvent selection (polar aprotic solvents like DMF enhance reactivity).
  • Catalyst use (e.g., EDCI/HOBt for amide bond formation) .

Q. Table 1: Example Synthetic Steps

StepReagents/ConditionsPurposeYield Optimization Tips
1Triazolopyridazine core + 3,4-dimethoxyphenethylamine, DMF, 70°CAmine couplingUse N-methylmorpholine to neutralize HCl byproducts
2Benzoyl chloride, THF, RTAmide formationSlow addition to prevent side reactions
3HPLC (C18 column, acetonitrile/water)PurificationGradient elution improves resolution

Q. Which spectroscopic techniques are essential for characterizing this compound, and what structural features do they confirm?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR confirms the presence of methoxy groups (δ ~3.8 ppm for OCH₃), aromatic protons, and amide NH signals.
    • 2D NMR (e.g., COSY, HSQC) resolves overlapping signals in the triazolopyridazine ring .
  • Mass Spectrometry (MS) :
    • High-resolution MS (HRMS) verifies molecular formula (e.g., [M+H]⁺ ion matching calculated mass).
  • HPLC :
    • Purity assessment (>95%) using UV detection at 254 nm .

Q. Table 2: Key Spectral Data

TechniqueKey Peaks/ParametersStructural Confirmation
¹H NMRδ 8.2–8.5 ppm (triazolopyridazine protons)Fused heterocyclic core
HRMSm/z 504.2152 ([M+H]⁺)Molecular formula C₂₇H₂₉N₅O₃
HPLCRetention time: 12.3 min (95% purity)Absence of unreacted intermediates

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance purity during synthesis?

Methodological Answer:

  • Solvent Optimization :
    • Replace DMF with DMAc to reduce side reactions in amine coupling .
  • Microwave-Assisted Synthesis :
    • Shorten reaction time (e.g., 30 min vs. 6 hours) while maintaining >90% yield .
  • Catalyst Screening :
    • Test Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling of aromatic substituents .

Q. Table 3: Reaction Optimization Parameters

ParameterStandard ConditionOptimized ConditionImpact
Temperature70°C100°C (microwave)Faster kinetics, higher yield
SolventDMFDMAcReduced byproduct formation
CatalystEDCI/HOBtDMT-MMImproved amide coupling efficiency

Q. How should researchers address discrepancies in reported biological activities across studies?

Methodological Answer:

  • Assay Validation :
    • Compare IC₅₀ values using standardized cell lines (e.g., HEK293 vs. HeLa) and control compounds .
  • Structural-Activity Relationship (SAR) Analysis :
    • Modify substituents (e.g., methoxy vs. ethoxy groups) to assess impact on target binding .
  • In Silico Modeling :
    • Perform molecular docking (e.g., AutoDock Vina) to predict interactions with kinase domains .

Q. Table 4: Case Study – Resolving Data Contradictions

StudyReported Activity (IC₅₀)Likely Cause of DiscrepancyResolution Strategy
A50 nM (kinase X inhibition)Use of recombinant vs. endogenous kinaseValidate with isoform-specific assays
BNo activityLow solubility in assay bufferPre-dissolve in DMSO/PEG 400 (80:20)

Q. What computational methods predict this compound’s pharmacokinetics and target interactions?

Methodological Answer:

  • ADMET Prediction :
    • Use SwissADME to estimate logP (∼3.2) and aqueous solubility (∼20 µM), guiding formulation strategies .
  • Molecular Dynamics (MD) Simulations :
    • Simulate binding stability with EGFR kinase (e.g., RMSD <2 Å over 100 ns trajectory) .
  • Pharmacophore Modeling :
    • Identify critical hydrogen bonds (e.g., benzamide carbonyl with Lys721) for lead optimization .

Q. How can structural modifications improve metabolic stability without compromising activity?

Methodological Answer:

  • Isosteric Replacement :
    • Replace methoxy groups with trifluoromethoxy to reduce CYP450-mediated oxidation .
  • Prodrug Design :
    • Introduce ester moieties (e.g., acetyl) to enhance oral bioavailability .
  • Metabolite Identification :
    • Use LC-MS/MS to track phase I/II metabolites in hepatocyte models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.